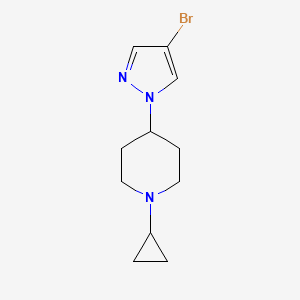









|
REACTION_CXSMILES
|
C(O)(=O)C.[Br:5][C:6]1[CH:7]=[N:8][N:9]([CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[CH:10]=1.C(O[C:20]1(O[Si](C)(C)C)[CH2:22][CH2:21]1)C.C([BH3-])#N.[Na+]>CO>[Br:5][C:6]1[CH:7]=[N:8][N:9]([CH:11]2[CH2:16][CH2:15][N:14]([CH:20]3[CH2:22][CH2:21]3)[CH2:13][CH2:12]2)[CH:10]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
1.258 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
1.686 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NN(C1)C1CCNCC1
|
|
Name
|
|
|
Quantity
|
2.21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1(CC1)O[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
775 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture is concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in EtOAc
|
|
Type
|
ADDITION
|
|
Details
|
diluted with saturated NaHCO3
|
|
Type
|
CUSTOM
|
|
Details
|
After separation
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is re-extracted 3× with EtOAc
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers are washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is used without further purification in the next step
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NN(C1)C1CCN(CC1)C1CC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |